8-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole 8-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15980236
InChI: InChI=1S/C13H16N2/c1-2-9-3-4-12-10(7-9)11-8-14-6-5-13(11)15-12/h3-4,7,14-15H,2,5-6,8H2,1H3
SMILES:
Molecular Formula: C13H16N2
Molecular Weight: 200.28 g/mol

8-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

CAS No.:

Cat. No.: VC15980236

Molecular Formula: C13H16N2

Molecular Weight: 200.28 g/mol

* For research use only. Not for human or veterinary use.

8-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole -

Specification

Molecular Formula C13H16N2
Molecular Weight 200.28 g/mol
IUPAC Name 8-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Standard InChI InChI=1S/C13H16N2/c1-2-9-3-4-12-10(7-9)11-8-14-6-5-13(11)15-12/h3-4,7,14-15H,2,5-6,8H2,1H3
Standard InChI Key PHOVVPUTEYTQJJ-UHFFFAOYSA-N
Canonical SMILES CCC1=CC2=C(C=C1)NC3=C2CNCC3

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

8-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (CAS 756761-54-3) features a partially saturated pyridine ring fused to an indole system, with an ethyl substituent at the 8-position of the indole framework . The molecular formula is deduced as C₁₃H₁₆N₂, with a calculated molecular weight of 200.28 g/mol. This contrasts with its methyl-substituted analog, 2,3,4,5-tetrahydro-8-methyl-1H-pyrido[4,3-b]indole (CAS 64172-41-4), which has a molecular formula of C₁₂H₁₄N₂ and a molecular weight of 186.25 g/mol . The ethyl group introduces increased steric bulk and lipophilicity compared to the methyl variant, potentially influencing solubility and receptor-binding interactions.

Crystallographic and Spectroscopic Data

While crystallographic data for the 8-ethyl derivative remain unreported, related pyridoindoles exhibit planar fused-ring systems with slight puckering in the tetrahydro regions. Infrared (IR) spectroscopy of analogous compounds reveals characteristic N-H stretching vibrations at 3300–3400 cm⁻¹ and aromatic C-H stretches near 3050 cm⁻¹ . Nuclear magnetic resonance (NMR) spectra typically show distinct signals for the ethyl group’s methylene protons (δ 1.2–1.4 ppm, triplet) and methyl protons (δ 0.9–1.1 ppm, quartet), alongside aromatic protons in the δ 6.8–7.5 ppm range .

Synthesis and Manufacturing

Industrial Availability

As of 2025, 8-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is listed as a discontinued product by major suppliers, with limited commercial availability . This discontinuation may reflect challenges in large-scale synthesis or shifting research priorities toward other derivatives.

Physicochemical Properties

Solubility and Stability

Preliminary data suggest poor aqueous solubility (<0.1 mg/mL at 25°C) but good solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol . Stability studies are lacking, but the compound likely degrades under strong acidic or alkaline conditions due to hydrolysis of the saturated amine groups.

PropertyValue/RangeSource
Molecular FormulaC₁₃H₁₆N₂Calculated
Molecular Weight200.28 g/molCalculated
Estimated LogP2.8–3.2
Aqueous Solubility<0.1 mg/mL (25°C)
Precautionary CodeDescription
P280Wear protective gloves/eye protection
P305 + P351 + P338Eye exposure: Rinse cautiously with water
P210Keep away from heat/open flames
P273Avoid release to the environment

Exposure Mitigation

Laboratory handling requires fume hoods, nitrile gloves, and safety goggles. Spills should be contained using inert absorbents and disposed of as hazardous waste . Chronic toxicity data are unavailable, necessitating adherence to the precautionary principle.

Comparative Analysis with Related Derivatives

Substituent Effects on Bioactivity

The 8-position substituent significantly modulates biological activity across pyridoindoles:

CompoundSubstituentLogPBioactivity Notes
8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoleMethyl2.1Weak serotonin receptor affinity
8-Bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indoleBromo3.5Enhanced kinase inhibition
8-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoleEthyl3.0Predicted CNS activity

The ethyl group’s intermediate lipophilicity positions it as a candidate for central nervous system (CNS) drug development, balancing blood-brain barrier penetration and metabolic stability .

Synthetic Accessibility

Bromo and methyl derivatives are more widely synthesized due to established protocols for introducing halogens and small alkyl groups . Ethyl substitution introduces challenges in regioselectivity and purification, contributing to its discontinued status .

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